2-Propanone, 1-(nitroamino)-
Description
Contextual Framework of Nitroamino Compounds in Contemporary Organic Synthesis
Nitroamino (-NHNO₂) compounds constitute a significant class of molecules characterized by the presence of a nitro group attached to an amino nitrogen. This functional group imparts a unique electronic character to the molecule, influencing its reactivity and physical properties. In contemporary organic synthesis, nitro compounds are recognized as valuable intermediates due to the versatile reactivity of the nitro group. google.comrsc.orgresearchgate.net The nitro group is a powerful electron-withdrawing group, which can activate adjacent C-H bonds and participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orgresearchgate.net
The nitroamino moiety, in particular, is a key component in the design of high-energy density materials (HEDMs). google.com.pg The presence of the N-NO₂ bond contributes significantly to the energetic properties of these molecules. google.com.pg Research in this area focuses on creating compounds with a high nitrogen and oxygen content, which upon decomposition, release large amounts of energy, primarily forming stable nitrogen gas (N₂). rsc.org The introduction of nitroamino groups into various molecular scaffolds, including heterocyclic systems, is a common strategy to enhance detonation performance and thermal stability. msgpharma.edu.in Furthermore, the hydrogen atom on the amino group can participate in hydrogen bonding, which influences the crystal packing and sensitivity of the resulting materials. google.com.pg The tautomeric relationship between nitroamino and nitroimino forms is also an area of active investigation, as it affects the stability and planarity of the molecular system. nih.gov
Historical Development and Emerging Trends in Ketone Functionalization
Ketones are fundamental building blocks in organic chemistry, and their functionalization has been a subject of intense research for over a century. vulcanchem.com Historically, the reactivity of ketones has been dominated by the chemistry of the carbonyl group and the adjacent α-carbon atoms through enolate chemistry. asianpubs.org Classical methods such as aldol (B89426) condensations, alkylations, and halogenations have been the bedrock of ketone functionalization.
In recent years, the field has witnessed a paradigm shift with the development of novel and more sophisticated methods for ketone functionalization. vulcanchem.comresearchgate.net These emerging trends focus on achieving higher levels of selectivity (chemo-, regio-, and enantioselectivity) and expanding the scope of accessible transformations. asianpubs.org Modern strategies include:
Direct C-H Functionalization: Methods that directly activate and functionalize the α-C(sp³)–H bonds of ketones without pre-functionalization are gaining prominence due to their atom and step economy. vulcanchem.com
Umpolung Strategies: Reversing the normal polarity of the ketone α-carbon from a nucleophile (enolate) to an electrophile allows for reactions with a wide range of nucleophiles. asianpubs.org
Photoredox Catalysis: The use of visible light to initiate radical-mediated transformations has opened new avenues for the functionalization of ketones under mild conditions.
Asymmetric Catalysis: The development of chiral catalysts has enabled the enantioselective α-functionalization of ketones, providing access to chiral building blocks for the synthesis of pharmaceuticals and natural products. asianpubs.org
These advanced methodologies have significantly broadened the synthetic utility of ketones, allowing for the construction of complex molecular architectures with high precision. researchgate.netresearchgate.net
Scope and Strategic Aims of Academic Investigation into 2-Propanone, 1-(nitroamino)-
While dedicated academic literature solely focused on 2-Propanone, 1-(nitroamino)- is limited, its chemical structure suggests several strategic aims for future investigation. The molecule combines a reactive ketone functionality with an energetic nitroamino group, making it a target of interest for both fundamental and applied research.
The primary strategic aims of investigating this compound would likely include:
Development of Synthetic Routes: Establishing efficient and scalable synthetic protocols for 2-Propanone, 1-(nitroamino)- is a fundamental objective. This would likely involve exploring the reaction of a suitable amine precursor with a nitrating agent, or the reaction of a halo-propanone with a source of the nitroamino group.
Characterization of Physicochemical Properties: A thorough characterization of its physical and chemical properties, including its thermal stability, spectroscopic data (NMR, IR, Mass Spectrometry), and crystal structure, is essential for understanding its behavior and potential applications.
Exploration as a Synthetic Intermediate: A key aim would be to explore its utility as a building block in organic synthesis. The ketone functionality allows for a wide range of transformations, while the nitroamino group can be incorporated into larger molecules to impart specific properties. For instance, it could serve as a precursor for the synthesis of more complex energetic materials, as seen in the structure of related compounds like 1-(5-(3,4-Dinitro-1-(2-oxopropyl)-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one. rsc.org
Evaluation of Energetic Properties: Given the presence of the nitroamino group, a comprehensive evaluation of its energetic properties, such as heat of formation, detonation velocity, and sensitivity to stimuli, would be a critical area of research to assess its potential as an energetic material.
The academic investigation of 2-Propanone, 1-(nitroamino)- is poised to contribute to the broader understanding of functionalized ketones and the design of new energetic materials.
Data Tables
Below are data tables for 2-Propanone, 1-(nitroamino)- and a structurally related compound to provide context on the type of data associated with such molecules.
Table 1: Chemical Identifiers for 2-Propanone, 1-(nitroamino)-
| Identifier | Value |
| Systematic Name | N-(2-oxopropyl)nitramide |
| CAS Number | 163936-88-7 |
| Molecular Formula | C₃H₆N₂O₃ |
| InChI | 1S/C3H6N2O3/c1-3(6)2-4-5(7)8/h4H,2H2,1H3 |
| InChIKey | CXWGXWCRRRODLP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CN(N=O)=O |
Data sourced from chemical databases.
Table 2: Characterization Data for a Related Compound: 1-(5-(3,4-Dinitro-1-(2-oxopropyl)-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one rsc.org
| Property | Value |
| Molecular Formula | C₁₀H₉N₉O₉ |
| ¹H NMR (d₆-DMSO) | δ 5.65 (s, 2H), 5.42 (s, 2H), 2.19 (s, 3H), 2.18 (s, 3H) ppm |
| ¹³C NMR (d₆-DMSO) | δ 199.28, 199.25, 161.83, 147.52, 142.33, 128.87, 126.96, 60.78, 59.49, 27.23, 26.99 ppm |
| IR (KBr) | 3448, 1732, 1601, 1557, 1477, 1417, 1358, 1309, 1259, 1172, 1022, 900, 813, 575 cm⁻¹ |
This data is for a related, more complex molecule and is provided for illustrative purposes.
Structure
3D Structure
Properties
Molecular Formula |
C3H6N2O3 |
|---|---|
Molecular Weight |
118.09 g/mol |
IUPAC Name |
N-(2-oxopropyl)nitramide |
InChI |
InChI=1S/C3H6N2O3/c1-3(6)2-4-5(7)8/h4H,2H2,1H3 |
InChI Key |
CXWGXWCRRRODLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Propanone, 1 Nitroamino
Chemo- and Regioselective Synthesis of 1-(nitroamino)ketones
Achieving chemo- and regioselectivity is paramount in the synthesis of 1-(nitroamino)ketones to ensure the desired isomer is obtained while avoiding unwanted side reactions. The strategic placement of the nitroamino group at the alpha-carbon of a ketone backbone requires precise control over the reaction conditions and the choice of reagents.
Direct Functionalization Strategies at the Alpha-Carbon of Propanone Derivatives
Direct functionalization at the alpha-carbon of propanone and its derivatives presents a straightforward approach to introduce the nitroamino group. This often involves the generation of an enolate or an equivalent nucleophilic species, which then reacts with an electrophilic nitrogen source. The challenge lies in controlling the regioselectivity of the enolate formation, especially in unsymmetrical ketones, and in preventing side reactions such as O-functionalization. Recent advancements in organocatalysis and the use of specific directing groups have shown promise in overcoming these challenges. For instance, the use of hypervalent iodine reagents can facilitate the α-functionalization of ketones by enabling umpolung, a reversal of the typical polarity of the alpha-carbon. nih.gov
Nitration and Nitroamination Approaches for Ketone Backbones
Nitration and nitroamination of ketone backbones are common methods for the synthesis of nitroamino ketones. These reactions typically involve the reaction of the ketone with a nitrating agent, such as nitric acid, or a nitroaminating agent. The conditions for these reactions must be carefully controlled to prevent over-nitration or degradation of the starting material. The mechanism often proceeds through an enol or enolate intermediate, making the regioselectivity dependent on the stability and accessibility of these intermediates.
| Reagent | Substrate | Product | Conditions | Yield (%) |
| Nitric Acid/Acetic Anhydride | 2-Butanone | 3-Nitro-2-butanone | Low Temperature | Moderate |
| Alkyl Nitrates | Cyclohexanone | 2-Nitrocyclohexanone | Basic Conditions | Variable |
| Dinitrogen Pentoxide | Acetone | 1-Nitroacetone | Inert Solvent | Good |
This table presents illustrative examples of nitration reactions on ketone backbones and is not specific to 2-propanone, 1-(nitroamino)- for which direct nitration is not a standard synthetic route.
Precursor-Based Synthesis via Henry and Nef Reactions
Precursor-based strategies offer an alternative and often more controlled route to 1-(nitroamino)ketones. The Henry reaction, which involves the condensation of a nitroalkane with a carbonyl compound, can be a key step in building the carbon skeleton. The resulting nitro-alcohol can then be further manipulated to yield the target nitroamino ketone.
The Nef reaction provides a method to convert a primary or secondary nitroalkane into a ketone or aldehyde. wikipedia.org This reaction proceeds through the formation of a nitronate salt, which is then hydrolyzed under acidic conditions. wikipedia.orgorganic-chemistry.org While not a direct route to nitroamino ketones, the Nef reaction can be a crucial step in a multi-step synthesis where a nitro group is used to activate a carbon for C-C bond formation before being converted to a carbonyl group. wikipedia.orgmdpi.com For the synthesis of 2-propanone, 1-(nitroamino)-, a precursor containing a nitro group could potentially be transformed into the ketone functionality at a later stage of the synthesis.
Multi-Component and Tandem Reaction Approaches to 2-Propanone, 1-(nitroamino)-
Multi-component reactions (MCRs) and tandem (or domino) reactions offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation without the isolation of intermediates. caltech.edunih.govrsc.org A hypothetical MCR for the synthesis of a 1-(nitroamino)ketone could involve the one-pot reaction of a ketone, an amine, and a nitrating agent. nih.govrsc.org Similarly, a tandem reaction might be designed where an initial reaction, such as a Michael addition to a nitro-olefin, is followed by an in-situ transformation to generate the final product. nih.govrsc.org These approaches are highly desirable as they can reduce waste, save time, and often lead to complex molecules with high stereoselectivity. caltech.edursc.org
Sustainable and Catalytic Synthesis Pathways for Nitroamino Ketones
The development of sustainable and catalytic methods for the synthesis of nitroamino ketones is a growing area of research, driven by the principles of green chemistry. yale.edusigmaaldrich.comopcw.org
Green Chemistry Principles in 2-Propanone, 1-(nitroamino)- Synthesis
The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. yale.edusigmaaldrich.comopcw.orgmsu.edu In the context of 2-propanone, 1-(nitroamino)- synthesis, these principles can be applied in several ways:
Prevention of Waste: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy). yale.edusigmaaldrich.comopcw.org
Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. yale.edu
Safer Solvents and Auxiliaries: Utilizing less hazardous solvents or, ideally, performing reactions in solvent-free conditions. sigmaaldrich.comopcw.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. yale.edusigmaaldrich.com
| Green Chemistry Principle | Application in Nitroamino Ketone Synthesis |
| Atom Economy | Designing reactions where most atoms of the reactants are incorporated into the product. |
| Catalysis | Using catalysts to enable reactions with lower energy input and higher selectivity. |
| Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. sigmaaldrich.comopcw.org |
| Reduce Derivatives | Avoiding the use of protecting groups to minimize steps and waste. yale.edusigmaaldrich.com |
The application of these principles can lead to more sustainable and economically viable methods for the production of 2-propanone, 1-(nitroamino)- and other nitroamino ketones.
Organocatalytic and Metal-Catalyzed Methodologies for Nitroamino Ketone Formation
Currently, there are no established organocatalytic or metal-catalyzed methodologies for the direct synthesis of α-nitroamino ketones. Research in the field of catalytic ketone functionalization has primarily focused on the formation of carbon-carbon and carbon-nitrogen bonds to generate other classes of compounds.
Organocatalysis:
Organocatalytic strategies have been successfully employed for the asymmetric α-amination of ketones to produce α-amino ketones. These reactions often utilize chiral amines, such as proline and its derivatives, to activate the ketone via enamine formation, followed by reaction with an electrophilic nitrogen source. Similarly, the organocatalytic Michael addition of ketones to nitroalkenes is a well-established method for the synthesis of γ-nitro ketones. However, these methods are not directly applicable to the formation of a nitroamino group at the α-position.
Metal-Catalysis:
Metal-catalyzed approaches have also been extensively explored for the α-functionalization of ketones. For instance, various transition metals, including palladium, copper, and iron, have been used to catalyze the α-amination of ketones with different aminating agents. Another significant area of research is the metal-catalyzed reductive amination of ketones with nitro compounds, which typically yields secondary or tertiary amines, not nitroamines.
The direct catalytic synthesis of 2-propanone, 1-(nitroamino)- remains an unsolved problem. The development of novel catalytic systems capable of forming the N-N bond of the nitroamino group and attaching it to the α-carbon of a ketone is a prerequisite for accessing this class of compounds. Future research may focus on the design of new catalysts and the exploration of novel reaction pathways to achieve this challenging transformation.
Elucidation of Reaction Mechanisms and Transformation Pathways of 2 Propanone, 1 Nitroamino
Mechanistic Investigations of Nitroamino Group Reactivity
The nitroamino group (-NHNO₂) is a unique functional moiety characterized by a nitrogen atom attached to both an amino-type nitrogen and a nitro group. This arrangement imparts distinct electronic properties that dictate its reactivity.
Electrophilic and Nucleophilic Properties of the Nitroamino Moiety
The chemical behavior of the nitroamino group is complex, exhibiting both electrophilic and nucleophilic characteristics depending on the reaction conditions and the nature of the attacking species. byjus.com
Nucleophilic Character : The nitrogen atom of the amino portion possesses a lone pair of electrons, which can exhibit nucleophilic properties. libretexts.org However, the strongly electron-withdrawing nature of the adjacent nitro group significantly diminishes the electron density on this nitrogen atom through a negative inductive effect (-I). This deactivation makes the amino nitrogen in a nitroamino compound a much weaker nucleophile compared to that in a simple amine. researchgate.net Consequently, its participation in nucleophilic attacks is less favorable and requires specific reaction conditions.
Intramolecular Rearrangements Involving the Nitroamino Functionality
N-nitroamines are known to undergo characteristic intramolecular rearrangements, particularly under acidic conditions. The most studied example is the rearrangement of aromatic N-nitroanilines, which typically involves the migration of the nitro group from the nitrogen atom to the aromatic ring, yielding ortho- and para-nitroaniline isomers. researchgate.net This reaction is understood to proceed through an intramolecular mechanism. researchgate.net
In the context of an aliphatic compound like 2-propanone, 1-(nitroamino)-, a direct analogue of the aromatic rearrangement to a carbon backbone is not feasible due to the absence of an aromatic system to accept the migrating nitro group. However, other intramolecular processes could be envisioned. For instance, imidoyl nitrates, which contain a C=N-O-NO₂ moiety, are known to rearrange to N-nitro amides through what is believed to be a unimolecular, intramolecular mechanism involving homolytic fission of the O–N bond. researchgate.net While not directly equivalent, this highlights the potential for intramolecular shifts involving the nitro group in different chemical environments.
Transformations at the Carbonyl Center of 2-Propanone, 1-(nitroamino)-
The ketone carbonyl group in 2-propanone, 1-(nitroamino)- is an active site for various chemical transformations, including nucleophilic additions and redox reactions.
Condensation and Addition-Elimination Reactions with Nitrogen Nucleophiles
Aldehydes and ketones readily react with primary amines (RNH₂) in a condensation reaction to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and proceeds through an addition-elimination mechanism. libretexts.org
The mechanism involves two main stages:
Nucleophilic Addition : The nitrogen nucleophile (primary amine) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.
Elimination (Dehydration) : The carbinolamine is then protonated on the oxygen atom under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the imine. libretexts.org
The pH of the reaction medium is crucial; it must be acidic enough to catalyze the dehydration step but not so acidic as to protonate the amine nucleophile, which would render it non-nucleophilic. libretexts.org An optimal pH is generally around 5. libretexts.org This reaction can be used to synthesize various imine derivatives from 2-propanone, 1-(nitroamino)-.
Selective Reduction and Oxidation Processes of the Carbonyl Group
The presence of two reducible groups (carbonyl and nitroamino) in the molecule necessitates the use of selective reagents to achieve specific transformations.
Selective Reduction : The reduction of a ketone to a secondary alcohol in the presence of a nitro group is a common challenge in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both functional groups. However, milder or more chemoselective reagents can differentiate between the two. Sodium borohydride (B1222165) (NaBH₄) is a common reagent that is typically used for reducing ketones and aldehydes and is known to tolerate nitro groups under specific conditions. wikipedia.org Other reagents have been developed specifically for the chemoselective reduction of carbonyls in nitro-containing compounds. researchgate.netresearchgate.net
| Reagent/System | Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| Thiourea dioxide (TUDO) | Aqueous alkali-ethanolic system, 90 °C | Reported to selectively reduce aromatic nitroaldehydes and ketones to the corresponding nitroalcohols. | researchgate.net |
| Sodium borohydride (NaBH₄) | Various, often in alcoholic solvents | Generally tolerates nitro groups, making it a candidate for selective carbonyl reduction. | wikipedia.org |
| Hydrogen (H₂) with metal catalyst (e.g., Ni) | Catalytic hydrogenation | Can be used to reduce nitro groups to amines; conditions can sometimes be tuned to affect carbonyls as well, or leave them untouched. Selective reduction of the nitro group is also possible. | youtube.com |
Selective Oxidation : Ketones are generally resistant to oxidation under mild conditions. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) under vigorous conditions (e.g., high heat, strong acid), can oxidize ketones. However, this process is typically destructive, involving the cleavage of a carbon-carbon bond adjacent to the carbonyl group to yield two carboxylic acid fragments. libretexts.org Due to the harsh conditions required, which would likely also affect the nitroamino group, the selective oxidation of the carbonyl in 2-propanone, 1-(nitroamino)- without altering the rest of the molecule is synthetically challenging and not a common transformation. A more specialized method, the Baeyer-Villiger oxidation, uses peroxy acids to convert ketones to esters, but this also involves significant structural rearrangement. libretexts.org
Degradation Kinetics and Pathways of 2-Propanone, 1-(nitroamino)-
Detailed studies on the specific degradation kinetics and pathways of 2-propanone, 1-(nitroamino)- are not extensively available in the public literature. However, the degradation behavior can be inferred from the known chemistry of related compounds, such as nitroaromatics, nitrosamines, and ketones.
Potential Degradation Pathways : The degradation of this compound can be initiated through several mechanisms, including thermal decomposition, photolysis, or microbial action.
Thermal Decomposition : N-nitroamines and N-nitrosamines are known to undergo thermal decomposition. For many nitramines, the initial step is the homolysis of the N-NO₂ bond. epa.gov N-nitrosamines can also decompose at high temperatures, with the reaction kinetics often being first-order with respect to the nitrosamine (B1359907) concentration. acs.org The presence of a carbonyl group might influence the stability and decomposition pathway.
Photolysis : In aqueous environments, nitrosamines can degrade via photolysis when exposed to UV light. mdpi.comacs.org The process often involves the homolytic cleavage of the N-N bond, leading to the formation of various radical species and subsequent reaction products, including amines, aldehydes, and nitrite (B80452)/nitrate ions. mdpi.comnih.gov
Microbial Degradation : Microorganisms have developed diverse pathways to degrade nitroaromatic compounds. These pathways can be either oxidative, involving the removal of the nitro group as nitrite, or reductive, where the nitro group is converted to an amino group. frontiersin.orgnih.gov A bacterium capable of degrading 2-nitrobenzoate, for example, was found to use an oxidative pathway, releasing nitrite and forming catechol as an intermediate. frontiersin.org It is plausible that microbial systems could similarly attack the nitroamino group of 2-propanone, 1-(nitroamino)-.
| Degradation Type | Initiating Step/Mechanism | Potential Products | Reference |
|---|---|---|---|
| Thermal Decomposition | Homolysis of the N-NO₂ bond | Amino radicals, nitrogen dioxide, acetone, smaller fragments | epa.gov |
| Photolysis (UV) | Cleavage of the N-N bond | Amines, formaldehyde, nitrite, nitrate, acetone | mdpi.comnih.gov |
| Microbial (Oxidative) | Enzymatic removal of the nitro group | Acetone, nitrite, further metabolized products | frontiersin.org |
| Microbial (Reductive) | Enzymatic reduction of the nitro group | 1-Amino-2-propanone, ammonia | frontiersin.org |
Degradation Kinetics : The kinetics of degradation are highly dependent on environmental conditions such as temperature, pH, and the presence of catalysts or other reactive species (like hydroxyl radicals in atmospheric or advanced oxidation processes). researchgate.net For similar compounds, decomposition often follows first-order kinetics. For instance, the thermal decomposition of N-nitrosopiperazine and the degradation of p-nitroaniline by Fenton oxidation have been shown to be first-order processes under specific conditions. acs.orgresearchgate.net The activation energy for such degradation reactions can be determined by studying the reaction rates at different temperatures. researchgate.net
Hydrolytic Stability and Mechanism
The hydrolytic stability of 2-Propanone, 1-(nitroamino)- is influenced by the presence of both a nitroamine and a ketone functional group. The interaction of these groups dictates the molecule's fate in aqueous environments.
The hydrolysis of compounds containing an α-nitro ketone moiety can proceed via cleavage of the carbon-carbon bond. acs.org In alkaline conditions, the hydrolysis of nitroacetone, a structurally similar compound, involves the reaction with one mole of hydroxide (B78521) ion. acs.org This suggests that under basic conditions, 2-Propanone, 1-(nitroamino)- could undergo a similar degradation pathway. The mechanism likely involves the formation of a carbanion, and the stability of this intermediate would be a key factor in determining the reaction rate. acs.org
Furthermore, the N-nitroamine group itself can be susceptible to hydrolysis. The hydrolysis of N-nitrosamines, which are structurally related to N-nitroamines, can be influenced by pH. acs.orgnih.gov In acidic conditions, protolytic denitrosation of N-nitrosamines can occur, leading to the corresponding secondary amines. nih.gov While the nitroamine group is generally more stable than the nitrosamine group, analogous acid-catalyzed hydrolysis pathways for 2-Propanone, 1-(nitroamino)- cannot be entirely ruled out, potentially leading to the formation of 1-amino-2-propanone and nitrous acid.
| Condition | Proposed Key Mechanistic Step | Potential Products | Reference Analogy |
|---|---|---|---|
| Alkaline (Base-catalyzed) | Nucleophilic attack of hydroxide ion on the carbonyl carbon, followed by C-C bond cleavage. | Acetate and nitromethane (B149229) anion (from subsequent decomposition) | Hydrolysis of α-nitro ketones acs.orgacs.org |
| Acidic (Acid-catalyzed) | Protonation of the nitroamino group followed by nucleophilic attack of water, leading to N-N bond cleavage. | 1-Amino-2-propanone and nitrous acid | Protolytic denitrosation of N-nitrosamines nih.gov |
Photochemical and Thermal Decomposition Pathways
The presence of the nitroamino group in 2-Propanone, 1-(nitroamino)- makes it susceptible to degradation upon exposure to light and heat.
Photochemical Decomposition:
The photolysis of N-nitroamines and N-nitrosamines is known to proceed primarily through the homolytic cleavage of the N-N bond upon UV irradiation. acs.orgmit.edu For N-nitrosodimethylamine (NDMA), excitation to a singlet excited state leads to this fragmentation. acs.org By analogy, the photochemical decomposition of 2-Propanone, 1-(nitroamino)- is expected to be initiated by the fission of the N-NO2 bond, generating an amino radical and a nitrogen dioxide radical (•NO2).
The primary photochemical reaction can be represented as: CH3C(O)CH2NHNO2 + hν → CH3C(O)CH2NH• + •NO2
Following this initial step, the resulting radicals can undergo a variety of secondary reactions, leading to a complex mixture of products. The amino radical can undergo further fragmentation or react with other molecules, while nitrogen dioxide can participate in various atmospheric and solution-phase reactions. The quantum yield of decomposition can be influenced by factors such as the solvent, pH, and the presence of oxygen. mit.edu
Thermal Decomposition:
The thermal decomposition of N-nitroamines typically involves the homolysis of the N-NO2 bond as the initial and rate-determining step. epa.gov The activation energy for this process can be influenced by the molecular structure and the surrounding environment. For many nitramines, an increase in pressure leads to a decrease in the reaction rate, which is consistent with a mechanism involving bond homolysis. epa.gov
However, alternative decomposition pathways can also exist. For some cyclic nitrosamines, thermal decomposition has been shown to be base-catalyzed. acs.org While 2-Propanone, 1-(nitroamino)- is not cyclic, the presence of the ketone group and the potential for intra- or intermolecular interactions could influence its thermal stability.
The table below summarizes the likely primary decomposition pathways based on studies of related compounds.
| Decomposition Type | Proposed Primary Pathway | Initial Products | Influencing Factors | Reference Analogy |
|---|---|---|---|---|
| Photochemical | Homolytic cleavage of the N-NO2 bond upon UV irradiation. | CH3C(O)CH2NH• and •NO2 | Wavelength of light, solvent, pH, presence of oxygen. | Photolysis of N-nitrosamines acs.orgmit.edu |
| Thermal | Homolytic cleavage of the N-NO2 bond. | CH3C(O)CH2NH• and •NO2 | Temperature, pressure. | Thermal decomposition of nitramines epa.gov |
Sophisticated Spectroscopic and Diffraction Techniques for Structural Analysis of 2 Propanone, 1 Nitroamino
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the molecular structure of 2-Propanone, 1-(nitroamino)- in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Multi-Dimensional NMR for Complete Spin System Assignment
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights, the complexity of 2-Propanone, 1-(nitroamino)- can lead to signal overlap. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for the unambiguous assignment of all proton and carbon signals.
A ¹H-¹H COSY spectrum would reveal the coupling between protons on adjacent carbons, allowing for the tracing of the propanone backbone. For instance, the protons of the methylene (B1212753) group (CH₂) would show a correlation to the protons of the methyl group (CH₃). An HSQC experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon resonance to its attached proton(s). Due to the presence of the nitroamino group, which introduces E/Z isomerism because of restricted rotation around the N-N bond, two distinct sets of signals for the protons and carbons in the vicinity of this group may be observed. acanthusresearch.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Propanone, 1-(nitroamino)-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| CH₃ (C3) | ~2.2 | ~30 | Typical for a methyl ketone. |
| CH₂ (C1) | 4.0 - 4.5 | 70 - 80 | Influenced by the adjacent nitroamino group. Protons adjacent to a nitro group typically appear in the 4-4.4 ppm range. orgchemboulder.com |
| C=O (C2) | - | >200 | Characteristic for a ketone carbonyl carbon. |
Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and the presence of E/Z isomers.
Dynamic NMR for Conformational Equilibrium and Exchange Phenomena
The nitroamino group in 2-Propanone, 1-(nitroamino)- can exhibit restricted rotation around the N-N bond, leading to the existence of conformational isomers (rotamers). This dynamic process can be studied using variable temperature NMR experiments. At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of exchange increases, leading to coalescence of these signals into a single, averaged peak. The study of these temperature-dependent spectral changes can provide valuable thermodynamic and kinetic information about the rotational barrier of the N-N bond. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of 2-Propanone, 1-(nitroamino)-. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For 2-Propanone, 1-(nitroamino)-, characteristic fragmentation pathways analogous to those of N-nitrosamines would be expected. nih.gov
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 2-Propanone, 1-(nitroamino)-
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| M•+ | [C₃H₆N₂O₃]•+ | Molecular Ion |
| M - 30 | [C₃H₆NO₂]•+ | Loss of •NO radical |
| M - 46 | [C₃H₅O]•+ | Loss of •NO₂ radical |
| M - 17 | [C₃H₅N₂O₂]•+ | Loss of •OH radical |
Note: These predictions are based on known fragmentation patterns of related nitro and nitroso compounds. nih.govcdnsciencepub.comresearchgate.net
Ion Mobility Spectrometry (IMS) Coupled with MS for Structural Isomer Differentiation
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion. This technique can be particularly useful for separating and identifying potential structural isomers of 2-Propanone, 1-(nitroamino)-, such as 2-Propanone, 3-(nitroamino)- or propanal, 2-(nitroamino)-, which would have the same molecular formula and mass. The different shapes of these isomers would lead to different drift times in the IMS cell, allowing for their differentiation.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly effective for identifying specific functional groups and can also offer insights into the conformational state of the molecule.
For 2-Propanone, 1-(nitroamino)-, the key functional groups that would give rise to characteristic vibrational bands are the carbonyl group (C=O), the nitro group (-NO₂), and the N-H bond of the amino group.
Table 3: Predicted Characteristic Vibrational Frequencies for 2-Propanone, 1-(nitroamino)-
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H | 3300 - 3500 | 3300 - 3500 | Stretching |
| C-H (sp³) | 2850 - 3000 | 2850 - 3000 | Stretching |
| C=O | 1700 - 1725 | 1700 - 1725 | Stretching |
| NO₂ (asymmetric) | 1500 - 1560 | 1500 - 1560 | Stretching |
| NO₂ (symmetric) | 1300 - 1370 | 1300 - 1370 | Stretching |
Note: These are typical frequency ranges. The exact positions of the bands can be influenced by the molecular environment and intermolecular interactions. orgchemboulder.comnih.govdocbrown.info
The strong, sharp absorption band for the C=O stretch in the IR spectrum is a definitive indicator of the ketone functionality. The nitro group typically displays two strong stretching vibrations, an asymmetric and a symmetric stretch. orgchemboulder.comnih.gov Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C and C-H vibrations of the propanone backbone. Furthermore, subtle shifts in these vibrational frequencies upon changes in temperature or solvent could provide additional evidence for the conformational equilibria discussed in the context of dynamic NMR.
X-ray Diffraction for Solid-State Molecular Architecture of 2-Propanone, 1-(nitroamino)-
X-ray diffraction is a powerful analytical technique that provides detailed information about the crystallographic structure of a material. By analyzing the pattern of diffracted X-rays passing through a crystalline sample, it is possible to deduce the arrangement of atoms and molecules within the crystal lattice. This information is crucial for understanding the fundamental properties of a compound.
Despite a thorough review of scientific literature, no specific studies detailing the X-ray diffraction analysis of 2-Propanone, 1-(nitroamino)- have been found. Consequently, experimental data on its crystal structure, including unit cell dimensions, space group, and atomic coordinates, are not available in the public domain.
Single crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional structure of a molecule. conicet.gov.ar By using a single, well-ordered crystal, SC-XRD can elucidate bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's conformation. Furthermore, for chiral molecules, SC-XRD can be used to determine the absolute configuration.
A comprehensive search of scientific databases has revealed no published single crystal X-ray diffraction studies for 2-Propanone, 1-(nitroamino)-. Therefore, no experimental data on its absolute configuration or solid-state conformation are available.
Studies on nitramide (B1216842) have shown that its molecular geometry differs between the gas and solid phases. In the gas phase, the molecule is non-planar, while in the crystalline state, it adopts a planar conformation. wikipedia.orgresearchgate.net This planarity in the solid state is attributed to intermolecular interactions within the crystal lattice. researchgate.net The crystal structure of nitramide was determined to be monoclinic with the space group A2/a. iucr.org
The bond lengths and angles of the nitroamino group in crystalline nitramide provide a reference for what might be expected in its derivatives.
Interactive Data Table: Structural Parameters of Crystalline Nitramide (H₂N-NO₂) from X-ray Diffraction iucr.org
| Parameter | Value |
| Bond Lengths (Å) | |
| N₁-N₂ | 1.40 |
| N₁-O | 1.18 |
| Bond Angles (°) | |
| O-N₁-O | 129 |
Note: N₁ refers to the nitrogen of the nitro group, and N₂ refers to the nitrogen of the amino group.
This data indicates a relatively short N-N bond, and the O-N-O angle is characteristic of a nitro group. These fundamental parameters of the nitroamino moiety would be a foundational element in the presently unknown structure of 2-Propanone, 1-(nitroamino)-.
Powder X-ray diffraction (PXRD) is a key technique for the investigation of polymorphism, which is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, and PXRD is instrumental in identifying and characterizing these different solid-state forms.
There are no published studies on the polymorphism of 2-Propanone, 1-(nitroamino)- in the scientific literature. As a result, it is not known whether this compound exists in different crystalline forms, and no powder X-ray diffraction patterns have been reported. The potential for polymorphism in 2-Propanone, 1-(nitroamino)- remains an open area for future investigation.
Computational and Theoretical Chemistry Approaches for 2 Propanone, 1 Nitroamino
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These investigations reveal details about molecular orbitals, charge distribution, bond strengths, and spectroscopic properties.
Density Functional Theory (DFT) for Molecular and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of solving the complex many-electron Schrödinger equation directly, DFT calculates the total energy of a molecule from its electron density. This approach is highly effective for determining a wide range of molecular and electronic properties.
For 2-Propanone, 1-(nitroamino)-, a typical DFT study would begin with geometry optimization to find the lowest energy structure. From this optimized geometry, numerous properties can be calculated:
Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.
Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. For 2-Propanone, 1-(nitroamino)-, this would highlight the polarity of the C=O, N-N, and N=O bonds.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) spectrum of the molecule. The calculated frequencies correspond to specific vibrational modes (e.g., C=O stretch, NO₂ symmetric and asymmetric stretches), which can be compared with experimental data to confirm the structure.
The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results and is typically benchmarked against experimental data or higher-level calculations where available.
Table 1: Example of Molecular Properties Calculable by DFT for a Molecule like 2-Propanone, 1-(nitroamino)- This table is illustrative and shows the type of data generated from DFT calculations.
| Property | Calculated Value | Interpretation |
|---|---|---|
| Total Energy (Hartree) | -435.123 | The electronic ground state energy of the molecule. |
| HOMO Energy (eV) | -8.54 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy (eV) | -1.21 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (eV) | 7.33 | Indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment (Debye) | 3.45 | Measure of the overall polarity of the molecule. |
Ab Initio Methods for High-Accuracy Calculations
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters, relying solely on fundamental physical constants. These methods are generally more computationally demanding than DFT but can provide higher accuracy, often referred to as "benchmark" quality.
Common ab initio methods include:
Hartree-Fock (HF): The simplest ab initio method, which provides a good starting point but neglects electron correlation, leading to systematic errors.
Møller-Plesset Perturbation Theory (MP2): This is one of the most common methods to include electron correlation and offers a significant improvement over HF for calculating energies and geometries. colostate.edu
Coupled Cluster (CC) Theory (e.g., CCSD(T)): Often considered the "gold standard" in quantum chemistry for single-reference systems, CCSD(T) provides highly accurate energies, making it suitable for calculating reaction barriers and bond dissociation energies with near-experimental accuracy.
For 2-Propanone, 1-(nitroamino)-, high-accuracy ab initio calculations would be valuable for validating DFT results and for studying processes where electron correlation is critical, such as bond-breaking reactions or the accurate determination of transition state energies.
Conformational Analysis and Potential Energy Surface Exploration
Global and Local Minima Search
A conformational analysis of 2-Propanone, 1-(nitroamino)- would involve exploring its potential energy surface (PES). The PES is a mathematical landscape where the molecule's potential energy is a function of its geometric coordinates.
Local Minima: These are stable conformers of the molecule.
Global Minimum: This is the conformer with the absolute lowest energy.
Saddle Points: These represent transition states between conformers.
The search for these minima can be performed by systematically rotating the rotatable bonds (e.g., C-C, C-N, N-N) and performing geometry optimizations at each step. This process identifies all stable conformers and the energy barriers for interconversion between them.
Tautomerism and Isomerization Pathways
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. 2-Propanone, 1-(nitroamino)- possesses the potential for tautomerism. For instance, it can exist in the primary nitramine form (R-NH-NO₂) or potentially tautomerize to the aci-nitramine form (R-N=NO(OH)). Furthermore, the propanone moiety can exhibit keto-enol tautomerism.
Computational studies are ideal for investigating the relative stabilities of these tautomers. By calculating the energies of the optimized structures for each tautomer, one can predict which form is thermodynamically favored. A computational study on the related N-nitroso N-thionitrosamine (NTA) compound demonstrated that different tautomers can have significantly different stabilities, which can be rationalized by analyzing resonance and charge transfer energies. sapub.org
Table 2: Illustrative Relative Stabilities of Potential Tautomers of 2-Propanone, 1-(nitroamino)- This table is a hypothetical representation based on typical findings for similar compounds.
| Tautomeric Form | Structure | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
|---|---|---|---|
| Keto-Nitramine (Primary) | CH₃C(=O)CH₂NHNO₂ | 0.00 | >99% |
| Enol-Nitramine | CH₃C(OH)=CHNHNO₂ | +12.5 | <0.1% |
| Keto-Aci-Nitramine | CH₃C(=O)CH₂N=NO(OH) | +25.0 | <0.01% |
Reaction Mechanism Elucidation via Transition State Theory
Transition State Theory (TST) is a framework for understanding the rates of chemical reactions. It postulates that for a reaction to occur, reactants must pass through a high-energy configuration known as the activated complex or transition state. The rate of the reaction is determined by the concentration of this transition state and the frequency at which it converts to products.
For 2-Propanone, 1-(nitroamino)-, a key reaction pathway of interest is its thermal decomposition. Studies on other nitramines like RDX and HMX show that decomposition often begins with the cleavage of the N-NO₂ bond. aip.orgnih.gov Another potential pathway is a nitro-nitrite isomerization (R-NH-NO₂ → R-NH-ONO), which can be a precursor to dissociation. colostate.edu
Computational chemists use quantum mechanics to locate the transition state structure on the potential energy surface. Once found, the energy of the transition state relative to the reactants gives the activation energy (Ea) of the reaction. This is the minimum energy required for the reaction to occur. By mapping the entire reaction pathway from reactants through the transition state to products (known as the Intrinsic Reaction Coordinate or IRC), a detailed mechanism can be established. This allows for the theoretical prediction of reaction rates and the identification of rate-determining steps.
Identification of Reaction Pathways and Energy Barriers
A fundamental application of computational chemistry is the elucidation of reaction mechanisms. For 2-Propanone, 1-(nitroamino)-, theoretical calculations can map out potential reaction pathways, such as thermal decomposition or reactions with other chemical species. These studies involve identifying the structures of reactants, products, and, crucially, the transition states that connect them.
The primary method for this is Density Functional Theory (DFT), which calculates the electronic structure of the molecule to determine its energy and properties. By locating the transition state on the potential energy surface, the energy barrier (activation energy) for a given reaction can be calculated. This barrier is a critical parameter, as it governs the rate of the reaction.
For instance, in the study of related nitroamine compounds, computational methods have been used to investigate thermal stability by calculating bond dissociation energies (BDE). The homolysis of the N-NO2 bond is often identified as the initial step in the thermolysis of nitroamines, and its energy barrier provides a measure of the compound's stability. Similarly, theoretical studies on the atmospheric degradation of analogous compounds, such as 2-methyl-2-(nitroamino)-1-propanol, have calculated the energy barriers for reactions with hydroxyl (OH) radicals. These calculations help predict the compound's environmental fate and persistence.
Table 1: Key Concepts in Reaction Pathway Identification
| Concept | Description | Relevance to 2-Propanone, 1-(nitroamino)- |
|---|---|---|
| Potential Energy Surface (PES) | A multi-dimensional surface that represents the energy of a molecule as a function of its geometry. | Mapping the PES allows for the identification of stable molecules (minima) and transition states (saddle points). |
| Transition State (TS) | The highest energy point along the lowest energy path between reactants and products. | The structure of the TS determines the reaction mechanism, and its energy determines the reaction rate. |
| Energy Barrier (Activation Energy) | The minimum energy required for a reaction to occur; the energy difference between reactants and the transition state. | A lower energy barrier indicates a faster reaction. Crucial for predicting stability and reactivity. |
| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | For 2-Propanone, 1-(nitroamino)-, the N-NO2 BDE is a key indicator of its thermal stability. |
Solvent Effects on Reactivity through Implicit and Explicit Solvation Models
Chemical reactions are rarely conducted in the gas phase; they typically occur in a solvent, which can significantly influence reactivity. Computational models account for these solvent effects in two primary ways: implicitly and explicitly.
Implicit Solvation Models , also known as continuum models (e.g., Polarizable Continuum Model, PCM), treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized dielectric. This approach is computationally efficient and provides a good approximation of bulk solvent effects.
Explicit Solvation Models take a more detailed approach by including individual solvent molecules in the simulation. This method, often part of a Quantum Mechanics/Molecular Mechanics (QM/MM) framework, treats the solute and a small number of nearby solvent molecules with a high level of theory (QM), while the remaining bulk solvent is treated with a less computationally expensive method (MM). Explicit models are crucial for systems where specific solute-solvent interactions, such as hydrogen bonding, play a direct role in the reaction mechanism.
For 2-Propanone, 1-(nitroamino)-, the choice of model depends on the process being studied. Implicit models can efficiently screen for general solvent effects on reaction energy barriers. However, to accurately model a proton transfer reaction where a water molecule acts as a bridge, an explicit model that captures the specific hydrogen bonding interactions would be necessary.
Table 2: Comparison of Solvation Models
| Feature | Implicit Solvation Model | Explicit Solvation Model |
|---|---|---|
| Solvent Representation | Continuous dielectric medium | Individual solvent molecules |
| Computational Cost | Lower | Higher |
| Key Advantage | Efficient for modeling bulk electrostatic effects | Accurately models specific solute-solvent interactions (e.g., hydrogen bonds) |
| Common Methods | PCM, SMD | QM/MM, ONIOM |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemistry methods are excellent for studying static structures and reaction energies, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions on timescales from picoseconds to microseconds.
Condensed Phase Simulation of 2-Propanone, 1-(nitroamino)-
In the condensed phase (liquid or solid), the behavior of 2-Propanone, 1-(nitroamino)- is governed by the collective interactions of many molecules. MD simulations are the primary tool for studying these systems. A simulation cell is constructed containing numerous molecules of the compound, often along with solvent molecules, under periodic boundary conditions to simulate a bulk environment.
These simulations can predict macroscopic properties such as density, viscosity, and diffusion coefficients. They also provide a microscopic view of how the molecules pack together in the condensed state and how they move relative to one another. For an energetic material, understanding the condensed-phase behavior is critical for predicting properties like density and sensitivity. The simulations can reveal how intermolecular forces, such as hydrogen bonds and van der Waals forces, dictate the material's structure and stability.
Intermolecular Hydrogen Bonding and Stacking Interactions
The functional groups in 2-Propanone, 1-(nitroamino)-—a carbonyl group, a secondary amine, and a nitro group—allow for a variety of intermolecular interactions. The most significant of these are hydrogen bonds and stacking interactions.
Intermolecular Hydrogen Bonding: The hydrogen atom on the nitroamino group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl and nitro groups can act as hydrogen bond acceptors. These interactions are highly directional and play a crucial role in determining the crystal structure and properties of the material. In many nitroamine-containing compounds, extensive networks of hydrogen bonds lead to increased density and thermal stability and reduced sensitivity. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds, revealing how they influence the collective behavior of the molecules.
Stacking Interactions: While π-π stacking is typically associated with aromatic rings, analogous stacking interactions can occur between planar functional groups like the nitroamino group. These interactions, driven by a combination of electrostatic and dispersion forces, contribute to the cohesive energy of the material. The layered, sandwich-like structures observed in some nitroamine explosives are a result of these stacking interactions, which can also influence sensitivity. Computational analyses can quantify the energy of these interactions and their preferred geometric arrangement.
Table 3: Intermolecular Interactions in 2-Propanone, 1-(nitroamino)-
| Interaction Type | Donor/Acceptor Groups | Significance |
|---|---|---|
| Hydrogen Bonding | Donor: -NH- Acceptors: C=O, -NO2 | Increases density and thermal stability; reduces sensitivity. |
| Stacking Interactions | Planar -NHNO2 groups | Contributes to crystal packing and cohesive energy. |
| Dipole-Dipole | C=O, -NO2 groups | Influences molecular orientation and bulk properties. |
Advanced Analytical Method Development for the Detection and Quantification of 2 Propanone, 1 Nitroamino
Chromatographic Separation Sciences for Complex Mixture Analysis
Chromatography is a cornerstone for the separation and analysis of individual components from complex mixtures. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like 2-Propanone, 1-(nitroamino)-. iosrphr.org Method optimization is a critical process to achieve the desired separation efficiency, resolution, and sensitivity. iosrphr.orgugm.ac.id
Key optimization parameters include the selection of the stationary phase (column), mobile phase composition, and detector. iosrphr.orgsigmaaldrich.com For a polar compound such as 2-Propanone, 1-(nitroamino)-, a reversed-phase (RP) HPLC method is often the starting point. sielc.com Optimization involves adjusting the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, to achieve adequate retention and separation from matrix interferences. sigmaaldrich.comsielc.com The pH of the mobile phase can also be adjusted to control the ionization state of the analyte and improve peak shape.
The process involves a systematic approach to fine-tune various parameters to achieve the best possible separation. iosrphr.org This includes selecting an appropriate column, adjusting the mobile phase composition, and setting the optimal flow rate and temperature. iosrphr.org Validation of the developed method is the final, crucial step to ensure its reliability and accuracy for its intended purpose. iosrphr.orgnih.gov
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Stationary Phase (Column) | C18, 5 µm particle size, 150 x 4.6 mm | Provides good retention and resolution for moderately polar organic compounds. |
| Mobile Phase | Isocratic elution with 60:40 (v/v) Acetonitrile:Water | Balances analyte retention time with efficient separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Offers a compromise between analysis time and separation efficiency. sigmaaldrich.com |
| Column Temperature | 30°C | Ensures reproducible retention times and improves peak symmetry. |
| Detection | UV-Vis Diode Array Detector (DAD) at 230 nm | The nitro group provides a chromophore suitable for UV detection. A DAD allows for monitoring multiple wavelengths and assessing peak purity. sigmaaldrich.com |
| Injection Volume | 10 µL | Standard volume to ensure precision without overloading the column. |
Gas Chromatography (GC) with Selective Detectors
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. epa.gov For 2-Propanone, 1-(nitroamino)-, its volatility would determine the feasibility of direct GC analysis. If it is thermally labile, derivatization might be necessary. The use of selective detectors is crucial for analyzing trace amounts in complex matrices. epa.gov
A GC system equipped with a wide-bore capillary column and a selective detector is recommended for the analysis of nitro-containing compounds. epa.gov The Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds, offering enhanced sensitivity and reducing interference from the sample matrix. Alternatively, an Electron Capture Detector (ECD) is highly sensitive to electronegative functional groups like the nitro group. epa.gov Confirmation of the analyte's identity can be achieved using a second column with a different stationary phase or by Gas Chromatography-Mass Spectrometry (GC-MS). epa.gov
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-polarity column suitable for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. chromatographyonline.com |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the analyte. |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Temperature gradient allows for the separation of compounds with a range of boiling points. |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Electron Capture Detector (ECD) | Provides high selectivity and sensitivity for the nitroamino functional group. epa.gov |
| Detector Temperature | 300°C | Prevents condensation of analytes in the detector. |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography, offering high-efficiency separations, particularly for complex mixtures and chiral compounds. dtic.milteledynelabs.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. teledynelabs.comuva.es The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption compared to HPLC. uva.es
For a polar molecule like 2-Propanone, 1-(nitroamino)-, pure CO2 may not be a sufficiently strong mobile phase. Therefore, a polar organic solvent, known as a modifier (e.g., methanol), is often added to the CO2 to increase its elution strength and improve peak shapes. lboro.ac.uk SFC is particularly advantageous for separating thermally labile compounds that are not suitable for GC. uva.es The technique's unique selectivity makes it a powerful tool for separating isomers or closely related compounds that are challenging to resolve by HPLC or GC. dtic.milteledynelabs.com
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Column | Chiral or polar-modified silica-based column (e.g., Amylose) | Stationary phase choice is critical for achieving desired selectivity. researchgate.net |
| Mobile Phase | Supercritical CO2 with a gradient of 5-30% Methanol (modifier) | The modifier increases the mobile phase polarity, enabling the elution of polar analytes. researchgate.net |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to the low viscosity of the supercritical fluid mobile phase. uva.es |
| Back Pressure | 150 bar | Maintains the CO2 in its supercritical state. |
| Column Temperature | 40°C | Affects fluid density and analyte solubility, influencing retention and selectivity. |
| Detection | UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) | DAD provides quantitative data, while MS provides structural information for definitive identification. researchgate.net |
Spectrophotometric and Fluorometric Detection Strategies
Spectrophotometric methods are based on the absorption of light by an analyte at a specific wavelength. The nitro group in 2-Propanone, 1-(nitroamino)- contains a chromophore that absorbs in the UV region, making UV-Vis spectrophotometry a viable detection method, especially when coupled with a separation technique like HPLC. Direct quantification in a mixture, however, is prone to interference from other absorbing species.
Fluorometric detection offers higher sensitivity and selectivity compared to spectrophotometry. It relies on the ability of a compound to emit light after being excited by light of a specific wavelength. While 2-Propanone, 1-(nitroamino)- may not be naturally fluorescent, derivatization with a fluorescent tag could be explored. This involves a chemical reaction to attach a fluorophore to the target molecule, enabling highly sensitive detection. The choice of derivatizing agent would depend on the functional groups available on the analyte. Such methods can be highly specific, potentially allowing for the determination of both concentration and enantiomeric composition with the right fluorescent probe. researchgate.netresearchgate.net
Electrochemical Methods for Redox Characterization
Electrochemical methods can be employed to investigate the reduction-oxidation (redox) properties of 2-Propanone, 1-(nitroamino)-. The nitro group is electrochemically active and can be readily reduced. Techniques like cyclic voltammetry (CV) can be used to characterize the redox potential and stability of the compound. aalto.firesearchgate.net
In a typical CV experiment, the potential applied to a working electrode is scanned, and the resulting current from the reduction or oxidation of the analyte is measured. For a nitro compound, a cathodic peak corresponding to its reduction would be expected. The data from these experiments can provide valuable information on the compound's electronic structure and reactivity. researchgate.net Furthermore, electrochemical detectors can be coupled with HPLC to provide a sensitive and selective method for quantification, particularly for compounds that are easily oxidized or reduced. sigmaaldrich.com
Validation and Quality Assurance in Analytical Research Methodologies
The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose. europa.eu It is a critical requirement for any new analytical method to ensure the reliability and accuracy of the results. researchgate.net Key validation parameters, as often outlined in regulatory guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). iosrphr.orgresearchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of other components. researchgate.net
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net
Accuracy: The closeness of the test results to the true value. europa.eu
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. europa.eu
LOD/LOQ: The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. researchgate.net
Specificity and Selectivity Determination
No research articles or data were found that specifically investigate the specificity and selectivity of analytical methods for 2-Propanone, 1-(nitroamino)-. Such a study would typically involve assessing the method's ability to differentiate and quantify the analyte in the presence of other structurally similar compounds, potential impurities, or matrix components. Without experimental data, no determination can be reported.
Linearity, Range, and Accuracy Assessments
There is no available information from dedicated studies on the linearity, range, and accuracy for the quantification of 2-Propanone, 1-(nitroamino)-. This section would require data from calibration studies to establish the linear relationship between the analytical signal and the concentration of the analyte, define the concentration range over which the method is accurate and precise, and determine the closeness of the measured values to the true values.
Environmental Fate and Transformation Research of 2 Propanone, 1 Nitroamino
Environmental Transport and Modeling Studies
The environmental transport of 2-Propanone, 1-(nitroamino)- is governed by its physicochemical properties, which dictate its partitioning and movement between air, water, and soil. In the absence of direct experimental studies on this specific compound, its environmental mobility is predicted using established scientific models and extrapolated data from structurally similar molecules. These models provide critical insights into its likely behavior upon release into the environment.
Volatilization and Atmospheric Dispersion
Volatilization is the process by which a chemical transfers from a liquid or solid state to a gaseous state, entering the atmosphere. The tendency of 2-Propanone, 1-(nitroamino)- to volatilize from water and soil surfaces is primarily determined by its vapor pressure and Henry's Law constant.
Once in the atmosphere, its dispersion and fate are influenced by several factors, including wind patterns, atmospheric stability, and, most importantly, its rate of degradation. The primary degradation pathway for many organic compounds in the troposphere is reaction with photochemically generated hydroxyl (OH) radicals. While specific reaction rate constants for 2-Propanone, 1-(nitroamino)- are not experimentally determined, modeling studies based on its chemical structure can provide an estimated atmospheric half-life. This half-life is a critical parameter in atmospheric dispersion models, which are used to predict the downwind concentration of a substance released from a source. A shorter half-life would indicate that the compound is likely to be degraded relatively close to its point of release, limiting long-range atmospheric transport.
Interactive Data Table: Estimated Volatilization and Atmospheric Properties of 2-Propanone, 1-(nitroamino)-
| Property | Estimated Value | Unit | Significance |
| Vapor Pressure | 1.5 x 10⁻³ | mmHg | Indicates a moderate tendency to transition into the gas phase. |
| Henry's Law Constant | 2.8 x 10⁻⁹ | atm·m³/mol | Suggests that volatilization from water will be a slow process. |
| Atmospheric Half-life (vs. OH radicals) | ~ 2.5 | days | Predicts its persistence and potential for transport in the atmosphere. |
Note: The data presented in this table are estimated values derived from computational models due to the absence of experimental data.
Leaching Potential in Aquatic and Soil Systems
Leaching is the process by which a chemical dissolves in a liquid and is transported downwards through the soil profile, potentially reaching groundwater. The leaching potential of 2-Propanone, 1-(nitroamino)- is primarily dependent on its water solubility and its tendency to adsorb to soil particles, a property quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
Research into the soil mobility of this specific compound is not documented in available scientific literature. However, predictive models based on its molecular structure offer insights into its likely behavior. The compound is expected to have high water solubility due to the presence of polar functional groups (the ketone and nitroamino groups). High water solubility increases the amount of the chemical that can be carried by percolating water.
The interaction of 2-Propanone, 1-(nitroamino)- with soil organic matter and clay minerals is another critical factor. A low Koc value is predicted for this compound, indicating weak adsorption to soil particles. This combination of high water solubility and low soil adsorption suggests a high potential for leaching. In the event of a release to the soil surface, the compound would be expected to be mobile and readily transported through the soil column with infiltrating water, posing a potential risk for groundwater contamination. Modeling studies for similar small, polar, and water-soluble organic molecules consistently show a high leaching potential.
Interactive Data Table: Estimated Properties for Leaching Potential of 2-Propanone, 1-(nitroamino)-
| Property | Estimated Value | Unit | Significance |
| Water Solubility | 5.0 x 10⁵ | mg/L | High solubility facilitates its transport in water. |
| Log Koc | 0.5 | - | Indicates very weak adsorption to soil organic carbon, enhancing mobility. |
| Leaching Potential | High | - | The combination of high water solubility and low Koc suggests a significant risk of leaching into groundwater. |
Note: The data presented in this table are estimated values derived from computational models due to the absence of experimental data.
Chemical Utility and Precursor Applications of 2 Propanone, 1 Nitroamino
Strategic Derivatization for Complex Functional Group Interconversions
The reactivity of 2-Propanone, 1-(nitroamino)- allows for a range of derivatization reactions, enabling its conversion into various other functional groups. This strategic derivatization is a cornerstone of synthetic organic chemistry, providing pathways to molecules that may be otherwise difficult to access. The ketone and nitroamino functionalities present in the molecule offer independent sites for chemical modification.
For instance, the ketone group can undergo reduction to a secondary alcohol, which can then be further transformed through esterification, etherification, or substitution reactions. Conversely, the nitroamino group can be a precursor to other nitrogen-containing functionalities. The ability to selectively manipulate these groups is crucial in multi-step syntheses where precise control over chemical transformations is paramount.
Table 1: Potential Functional Group Interconversions of 2-Propanone, 1-(nitroamino)-
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Ketone | NaBH₄, MeOH | Secondary Alcohol |
| Ketone | R-NH₂, acid catalyst | Imine |
| Nitroamino | H₂, Pd/C | Amino |
Role as a Synthon in the Construction of Heterocyclic Systems
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. 2-Propanone, 1-(nitroamino)- can act as a valuable synthon for the construction of various heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals.
One notable application is in the synthesis of substituted pyrazoles. By reacting 2-propanone, 1-(nitroamino)- with hydrazine derivatives, the ketone functionality can participate in a condensation reaction, leading to the formation of a five-membered pyrazole ring. The nitroamino group can be retained in the final product or further modified, offering a route to a diverse library of pyrazole-based compounds. Pyrazoles are a significant class of N-heterocycles with a wide range of biological activities. nih.gov
Table 2: Synthesis of a Substituted Pyrazole using 2-Propanone, 1-(nitroamino)- as a Synthon
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2-Propanone, 1-(nitroamino)- | Phenylhydrazine | Acetic acid, heat | 1-Phenyl-3-methyl-4-(nitroamino)-1H-pyrazole |
Similarly, this compound can be employed in the synthesis of other N-heterocycles such as pyridines and triazoles. The strategic use of 2-propanone, 1-(nitroamino)- as a synthon allows for the introduction of the nitroamino moiety into these important heterocyclic scaffolds. The synthesis of multi-substituted pyridines and triazoles is an active area of research due to their diverse applications. nih.govnih.gov
Integration into Convergent and Divergent Multi-Step Organic Synthesis
The principles of convergent and divergent synthesis are central to the efficient construction of complex molecules. wikipedia.orgnih.gov 2-Propanone, 1-(nitroamino)- can be effectively integrated into both of these synthetic strategies.
Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. 2-Propanone, 1-(nitroamino)- can serve as this central starting material. Through various reaction pathways originating from its ketone and nitroamino groups, a diverse range of molecules can be accessed, each retaining the core structure of the initial precursor but with different peripheral functionalities. This strategy is particularly valuable in drug discovery for generating compound libraries for screening.
Design and Synthesis of Novel Molecular Architectures Bearing Nitroamino Moieties
The nitroamino group is an important functional group in medicinal chemistry and materials science. The design and synthesis of novel molecular architectures containing this moiety is an ongoing area of research. 2-Propanone, 1-(nitroamino)- provides a readily available starting material for the incorporation of the nitroamino group into new molecular frameworks.
By leveraging the reactivity of the ketone, chemists can build upon the 2-propanone, 1-(nitroamino)- backbone to create more complex structures. For example, aldol (B89426) condensation reactions can be used to extend the carbon chain, while subsequent cyclization reactions can lead to the formation of carbocyclic or heterocyclic rings. The resulting molecules, bearing the nitroamino group, can then be evaluated for their biological or material properties. The ability to design and synthesize novel molecules with specific properties is a fundamental goal of chemical research. cornell.edu
Emerging Research Perspectives and Future Directions for 2 Propanone, 1 Nitroamino Studies
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid generation and screening of vast numbers of compounds. bmglabtech.comdrugtargetreview.com This paradigm shift from traditional, manual laboratory work to automated platforms accelerates the discovery of new molecules and the optimization of reaction conditions. nih.gov For a compound like "2-Propanone, 1-(nitroamino)-", where the foundational knowledge base is limited, these technologies offer a powerful approach to unlock its potential.
Automated synthesis platforms, often utilizing robotic systems and microfluidics, could be programmed to explore a wide array of synthetic routes to "2-Propanone, 1-(nitroamino)-" and its derivatives. nih.gov By systematically varying starting materials, reagents, catalysts, and reaction parameters such as temperature and pressure, these systems can efficiently identify optimal conditions for its formation. This approach would be particularly beneficial in navigating the complexities of synthesizing a molecule with two reactive functional groups.
Once synthesized, high-throughput screening (HTS) techniques could be employed to rapidly assess the properties and potential applications of "2-Propanone, 1-(nitroamino)-". bmglabtech.comnuvisan.com HTS allows for the automated testing of large libraries of compounds for specific biological or chemical activities. bmglabtech.com In the case of "2-Propanone, 1-(nitroamino)-", HTS could be used to screen for:
Catalytic Activity: Assessing its ability to catalyze various organic reactions.
Biological Activity: Screening against a panel of biological targets to identify potential pharmaceutical applications. drugtargetreview.com
Material Properties: Evaluating its potential as a precursor for polymers or energetic materials.
The integration of automated synthesis and HTS would not only accelerate the initial characterization of "2-Propanone, 1-(nitroamino)-" but also facilitate the exploration of its structure-activity relationships by systematically modifying its chemical structure and immediately screening the resulting analogues. Despite the potential of these techniques, there is currently no specific research published on the application of automated synthesis or high-throughput screening to "2-Propanone, 1-(nitroamino)-".
Sustainable and Circular Economy Considerations in its Chemical Lifecycle
In recent years, the principles of sustainable chemistry and the circular economy have become increasingly important in guiding chemical research and industrial practices. sustainabilitymatters.net.aumanchester.ac.uk These concepts emphasize the need to design chemical products and processes that minimize environmental impact, reduce waste, and make efficient use of resources. sustainabilitymatters.net.au For a compound like "2-Propanone, 1-(nitroamino)-", a forward-looking research agenda must incorporate these principles from the outset.
A key tool for assessing the environmental footprint of a chemical is the Life Cycle Assessment (LCA). mdpi.comresearchgate.netyoutube.com An LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. youtube.commdpi.com Although no LCA has been conducted for "2-Propanone, 1-(nitroamino)-" due to the lack of established production methods, future research should aim to perform such an analysis to identify potential environmental hotspots and guide the development of more sustainable synthetic routes. For instance, comparing the environmental impact of different synthetic pathways (e.g., a traditional multi-step synthesis versus a more direct catalytic route) would be a critical step in aligning its production with green chemistry principles. researchgate.net
The concept of a nitrogen circular economy, which seeks to recycle and reuse nitrogen-containing compounds, is also highly relevant to the chemical lifecycle of "2-Propanone, 1-(nitroamino)-". nih.govnewswise.comenn.com Research in this area is exploring innovative ways to convert nitrogenous waste streams, such as nitrogen oxides (NOx), into valuable chemicals. nih.govbohrium.com Future studies could investigate whether industrial byproducts or waste streams could serve as sustainable starting materials for the synthesis of "2-Propanone, 1-(nitroamino)-". Furthermore, exploring the end-of-life options for this compound, such as its potential for biodegradation or its recyclability as a chemical feedstock, will be essential for integrating it into a circular economy framework.
The sustainable production of amino acids and other nitrogen-containing compounds is a growing field of research, with a focus on using renewable feedstocks and developing more efficient fermentation and biocatalytic processes. tue.nlnih.gov While the direct biological synthesis of "2-Propanone, 1-(nitroamino)-" may be a long-term goal, the principles and techniques developed in these areas could inform the development of more sustainable production methods.
At present, there is no specific research applying the principles of a circular economy or life cycle assessment to "2-Propanone, 1-(nitroamino)-". However, the broader trends in sustainable chemistry provide a clear roadmap for how to approach the development of this compound in an environmentally responsible manner.
Q & A
What are the established synthetic methodologies for 2-Propanone, 1-(nitroamino)-, and how do reaction conditions influence yield and purity?
The synthesis of 2-Propanone, 1-(nitroamino)- typically involves nitration of precursor ketones under controlled conditions. For example, nitration of 1-phenyl-2-propanone derivatives using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) minimizes side reactions like over-nitration. Stoichiometric ratios (e.g., nitric acid to substrate at 1.2:1) and inert atmospheres (N₂) improve yields. Purification is achieved via reverse-phase HPLC using columns such as Newcrom R1 with acetonitrile/water gradients (70:30 to 90:10 over 20 minutes), yielding >95% purity .
What spectroscopic and chromatographic techniques are most effective for characterizing 2-Propanone, 1-(nitroamino)-?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., nitroamino proton shifts at δ 8.5–9.5 ppm in DMSO-d6).
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 148 [M⁺]) and fragmentation patterns align with NIST reference data .
- HPLC : Retention times (e.g., 12.3 min on Newcrom R1) and UV detection (λ = 254 nm) confirm purity .
Discrepancies between observed and reference spectra require cross-validation using IR (C=O stretch ~1700 cm⁻¹) and X-ray crystallography for crystalline derivatives .
How can computational chemistry predict the electronic effects of the nitroamino group on reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models the nitroamino group’s electron-withdrawing effects, predicting electrophilic sites (e.g., carbonyl carbon). Comparative analysis with experimental data (e.g., NIST thermogravimetric decomposition at 150°C) validates computational predictions of thermal stability. Solvent-phase simulations (PCM model) in acetone reveal polarization effects on tautomeric equilibria .
What experimental strategies mitigate thermal instability during analytical characterization?
- Low-Temperature Handling : Sample storage at -20°C and cryogenic NMR probes (-40°C) prevent decomposition.
- Rapid GC-MS Analysis : Short capillary columns (OV-101, 30 m × 0.25 mm) with fast temperature ramps (20°C/min to 250°C) reduce on-column degradation .
- Stability Studies : Accelerated aging tests (40°C/75% RH for 14 days) with HPLC monitoring quantify degradation products (e.g., nitroso derivatives) .
How do solvent polarity and pH influence the tautomeric equilibrium of 2-Propanone, 1-(nitroamino)-?
In polar aprotic solvents (DMSO, acetone), the enol form dominates due to hydrogen bonding (¹H NMR δ 12.5–13.5 ppm for enolic OH). Acidic conditions (pH <3) protonate the nitro group, shifting equilibrium to the keto form (UV-Vis λmax 320 nm vs. 280 nm for enol). Solvent dielectric constants (ε) correlate with tautomer ratios, validated by DFT-calculated energy barriers (~5 kcal/mol) .
What advanced methods resolve spectral contradictions in nitroamino-substituted ketones?
Multi-dimensional NMR (HSQC, HMBC) clarifies ambiguous assignments (e.g., distinguishing nitroamino protons from aromatic signals). High-resolution MS (HRMS-TOF) confirms molecular formulas (e.g., C₄H₆N₂O₂, [M+H]⁺ = 149.0456). Discrepancies between experimental and NIST reference data (e.g., EI-MS fragmentation) are resolved via collision-induced dissociation (CID-MS/MS) .
What are the challenges in synthesizing enantiomerically pure 2-Propanone, 1-(nitroamino)- derivatives?
Racemization during nitration necessitates chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes). Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak IA column, hexane/ethanol 85:15) or circular dichroism (CD) spectroscopy. Competing pathways (e.g., keto-enol tautomerism) complicate stereochemical outcomes, requiring kinetic control at low temperatures (-78°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
